Aptiganel
Overview
Description
Aptiganel, also known as Cerestat or CNS-1102, is a compound that was developed as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was initially researched for its potential neuroprotective effects in the treatment of stroke. Despite promising results in animal studies, clinical trials in humans showed limited efficacy and undesirable side effects, leading to the discontinuation of its development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aptiganel involves the reaction of 1-naphthylamine with cyanogen bromide to form an intermediate. This intermediate is then treated with 3-ethyl-N-methylaniline, leading to the addition to the cyano group and the formation of the corresponding diaryl guanidine, this compound .
Industrial Production Methods: There is limited information available on the industrial production methods of this compound, as its development was discontinued before it could be widely produced for commercial use .
Chemical Reactions Analysis
Types of Reactions: Aptiganel primarily undergoes substitution reactions due to the presence of its guanidine group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include cyanogen bromide and 3-ethyl-N-methylaniline. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed: The major product formed from the synthesis of this compound is the diaryl guanidine compound itself. Other by-products may include unreacted starting materials and minor side products depending on the reaction conditions .
Scientific Research Applications
Aptiganel has been extensively studied for its potential neuroprotective effects. It was initially developed as a treatment for stroke due to its ability to block NMDA receptors, which are involved in excitotoxicity and neuronal damage during ischemic events. Despite its failure in clinical trials, this compound has contributed to the understanding of NMDA receptor antagonists and their potential therapeutic applications .
Mechanism of Action
Aptiganel exerts its effects by acting as a noncompetitive antagonist of the NMDA receptor. It binds to the ion channel associated with the receptor, preventing the influx of calcium ions and subsequent excitotoxicity. This mechanism is believed to provide neuroprotection during ischemic events by reducing neuronal damage .
Comparison with Similar Compounds
Aptiganel is similar to other NMDA receptor antagonists such as Dizocilpine (MK-801) and Gavestinel. this compound is unique in its specific binding affinity and the structural features of its guanidine group. Other similar compounds include CNS-1145 and CNS-1237, which share structural similarities with this compound .
Properties
IUPAC Name |
1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19/h4-14H,3H2,1-2H3,(H2,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNCJMURTMZBTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048432 | |
Record name | Aptiganel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137159-92-3 | |
Record name | Aptiganel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137159-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aptiganel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137159923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aptiganel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APTIGANEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46475LV84I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.